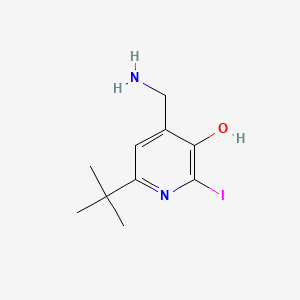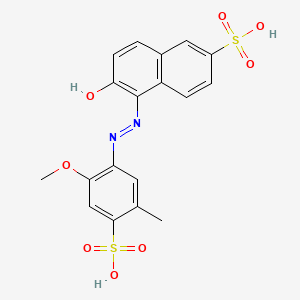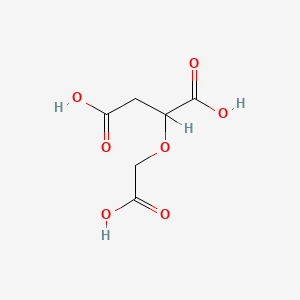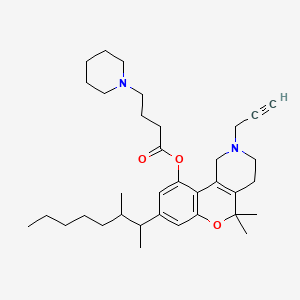
Glutaraminsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Glutaramic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Glutaramic acid derivatives are studied for their potential roles in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into the potential therapeutic uses of glutaramic acid derivatives, particularly in the treatment of neurological disorders.
Industry: Glutaramic acid is used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
Target of Action
Glutaramic acid, also known as Glutamic acid or 5-amino-5-oxopentanoic acid, primarily targets ionotropic and metabotropic glutamate receptors . These receptors are crucial in brain function, serving as the most widespread neurotransmitters .
Mode of Action
Glutaramic acid interacts with its targets by activating both ionotropic (non-NMDA (AMPA and kainate) and NMDA) and metabotropic glutamate receptors . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutaramic acid plays a significant role in various biochemical pathways. It is involved in the biosynthesis of proteins and serves as a precursor for the synthesis of GABA in GABAergic neurons . Glutaramic acid is also involved in the glutamate-glutamine cycle , which is crucial for maintaining the balance of these amino acids in the body.
Pharmacokinetics
The pharmacokinetics of glutaramic acid are complex. After administration, it demonstrates high affinity to organs with a high degree of vascularization (lungs and heart) and elimination (kidney) . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The action of glutaramic acid results in several molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .
Action Environment
The action, efficacy, and stability of glutaramic acid can be influenced by various environmental factors. For instance, in plants, glutamic acid reshapes the plant microbial community and enriches populations of Streptomyces . This suggests that the compound’s action can be influenced by the presence of other organisms in its environment.
Biochemische Analyse
Biochemical Properties
Glutaramic acid is an essential building block of proteins and serves as a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine . It interacts with several enzymes, including glutamate dehydrogenase and glutamine synthetase, which facilitate its conversion into other metabolites . The interactions of glutaramic acid with these enzymes are crucial for maintaining the balance of nitrogen in the body and for the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA) .
Cellular Effects
Glutaramic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it binds to glutamate receptors, such as NMDA, AMPA, and kainate receptors . These interactions trigger a cascade of signaling events that affect neuronal communication, synaptic plasticity, and memory formation . Additionally, glutaramic acid plays a role in the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, glutaramic acid exerts its effects by binding to specific receptors and enzymes. For instance, it activates ionotropic and metabotropic glutamate receptors, leading to the influx of calcium ions and the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism . Furthermore, glutaramic acid can act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutaramic acid can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, glutaramic acid can undergo oxidative deamination, leading to the formation of alpha-ketoglutarate and ammonia . Long-term exposure to glutaramic acid in in vitro and in vivo studies has demonstrated its potential to induce neurotoxicity and affect cellular function .
Dosage Effects in Animal Models
The effects of glutaramic acid in animal models are dose-dependent. At low doses, it can enhance cognitive function and synaptic plasticity . At high doses, glutaramic acid can induce excitotoxicity, leading to neuronal damage and cell death . Studies have also shown that excessive levels of glutaramic acid can disrupt the blood-brain barrier and cause neuroinflammation . Therefore, it is crucial to carefully regulate the dosage of glutaramic acid in experimental settings to avoid adverse effects .
Metabolic Pathways
Glutaramic acid is involved in several metabolic pathways, including the Krebs cycle and the urea cycle . It is synthesized from alpha-ketoglutarate through the action of glutamate dehydrogenase and can be converted into glutamine by glutamine synthetase . Additionally, glutaramic acid serves as a precursor for the synthesis of neurotransmitters, such as GABA and glutathione . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
Within cells, glutaramic acid is transported and distributed through specific transporters and binding proteins . The excitatory amino acid transporters (EAATs) are responsible for the uptake of glutaramic acid into neurons and glial cells . Once inside the cell, glutaramic acid can be stored in vesicles or transported to mitochondria for further metabolism . The distribution of glutaramic acid within tissues is regulated by its interactions with transporters and binding proteins, ensuring its availability for various cellular processes .
Subcellular Localization
Glutaramic acid is localized in various subcellular compartments, including the cytosol, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and receptors depending on its location . For example, in the mitochondria, glutaramic acid is involved in energy production and the synthesis of metabolic intermediates . In synaptic vesicles, it acts as a neurotransmitter, facilitating neuronal communication . The subcellular localization of glutaramic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glutaramic acid can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ammonia or an amine. The reaction typically occurs under mild conditions, with the anhydride being dissolved in a suitable solvent such as tetrahydrofuran (THF) and then reacted with ammonia gas or an aqueous ammonia solution. The reaction proceeds as follows:
C5H6O3+NH3→C5H9NO4
Industrial Production Methods: Industrial production of glutaramic acid often involves the fermentation of specific microorganisms that can produce the compound from precursor molecules. This biotechnological approach is advantageous due to its sustainability and efficiency. The fermentation process typically involves the use of glucose or other carbohydrates as the carbon source, with the microorganisms converting these substrates into glutaramic acid through their metabolic pathways.
Analyse Chemischer Reaktionen
Types of Reactions: Glutaramic acid undergoes various chemical reactions, including:
Oxidation: Glutaramic acid can be oxidized to form glutaric acid.
Reduction: Reduction of glutaramic acid can yield 2-aminopentanoic acid.
Substitution: The amino group in glutaramic acid can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Glutaric acid.
Reduction: 2-Aminopentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Glutaric Acid: The parent compound of glutaramic acid, differing by the presence of two carboxyl groups instead of one carboxyl and one amino group.
Glutamic Acid: An amino acid with a similar structure but with an additional carboxyl group on the side chain.
2-Aminopentanoic Acid: A reduced form of glutaramic acid.
Uniqueness: Glutaramic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor to other important compounds makes it valuable in both research and industrial applications.
Eigenschaften
IUPAC Name |
5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179983 | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25335-74-4 | |
| Record name | 5-Amino-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
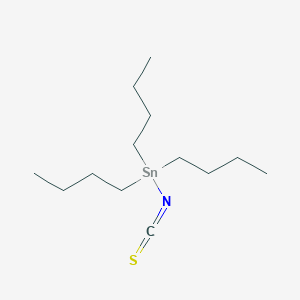

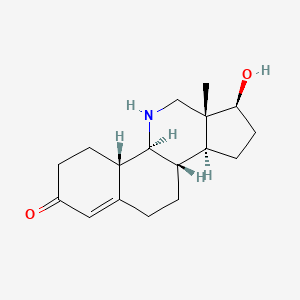
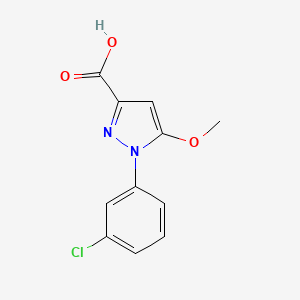
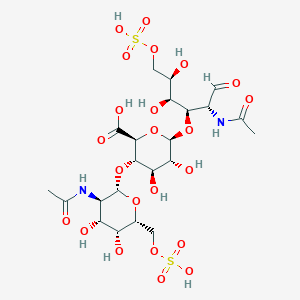
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1213264.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1213267.png)
